

preventing crack formation in thick silicon nitride coatings

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Technical Support Center: Silicon Nitride Coatings

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address and prevent crack formation in thick **silicon nitride** (SiN) coatings.

Troubleshooting Guide: Film Cracking Issues

This guide addresses common scenarios of film cracking and provides systematic steps for resolution.

Q1: My newly deposited thick silicon nitride film has cracked. What is the primary cause?

A: The most common cause of cracking in thick **silicon nitride** films is excessive intrinsic residual stress. Stoichiometric **silicon nitride** (Si₃N₄) deposited via methods like Low-Pressure Chemical Vapor Deposition (LPCVD) or Plasma-Enhanced Chemical Vapor Deposition (PECVD) inherently possesses high tensile stress, often around 1 GPa.[1][2] When the total stress accumulated in a thick film exceeds its fracture strength, it cracks to release the strain energy. Films thicker than 300-400 nm are particularly susceptible to this failure mode.[1][3][4]

Q2: How can I determine if the stress in my film is tensile or compressive?

Troubleshooting & Optimization





A: The nature of the film stress can be determined by measuring the curvature of the substrate wafer before and after deposition.

- Tensile Stress: A film under tensile stress will pull the edges of the substrate towards it, causing the wafer to bow into a "smiley" or concave shape (when viewed from the film side).
- Compressive Stress: A film under compressive stress will expand against the substrate, causing the wafer to bow into a "frowny" or convex shape.

This curvature can be measured with high precision using optical techniques like laser scanning profilometers. The resulting stress value can then be calculated.

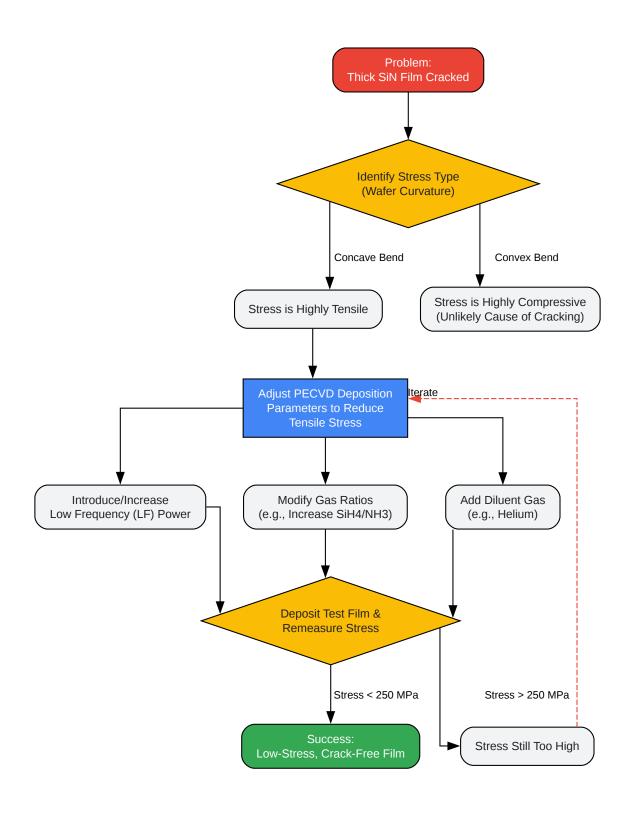
Q3: My PECVD SiN film is cracking. How can I adjust my deposition parameters to reduce tensile stress?

A: For PECVD systems, several parameters can be tuned to shift the film stress from tensile towards compressive, thereby preventing cracks. The key is to find a balance that produces a low-stress film.[5][6]

- RF Frequency: A primary method for stress control is using a dual-frequency plasma. High-frequency (HF, e.g., 13.56 MHz) plasmas typically produce tensile films.[7] Introducing a low-frequency (LF, e.g., <1 MHz) component increases ion bombardment of the growing film, which densifies the layer and shifts the stress towards compressive.[5][7][8]
- Gas Ratios: The ratio of precursor gases is critical. In SiH₄/NH₃/N₂ chemistry, increasing the SiH₄ flow rate relative to NH₃ can make the film more silicon-rich, which generally reduces tensile stress.[9] However, this can also alter other film properties like the refractive index.[9] Adding a diluent gas like Helium (He) can also be used to control stress, enabling a shift from tensile to compressive without requiring a low-frequency power source.[7]
- RF Power: Increasing RF power can, in some systems, increase compressive stress levels by enhancing ion bombardment and creating more Si-N bonds.[10]

A systematic approach to troubleshooting this issue is outlined in the workflow below.





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Caption: Troubleshooting workflow for cracked PECVD silicon nitride films.



Frequently Asked Questions (FAQs)

Q1: What is "low-stress" silicon nitride?

A: "Low-stress" **silicon nitride** is a silicon-rich nitride film (SiN_x , where x > 0.75) specifically engineered to have very low intrinsic stress, typically below 250 MPa (either tensile or compressive).[1] This is achieved in LPCVD systems by using a high ratio of the silicon precursor (like dichlorosilane, DCS) to the nitrogen precursor (ammonia, NH_3).[11] These films are crucial for fabricating thick, mechanically stable structures in MEMS and other devices.[12]

Q2: Can I deposit a thick, crack-free stoichiometric Si₃N₄ film?

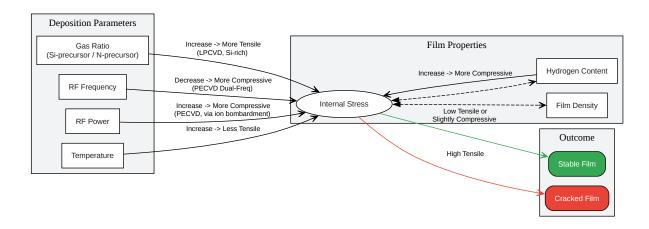
A: It is very challenging due to the high intrinsic tensile stress of stoichiometric films.[4] Stoichiometric LPCVD nitride is generally not grown thicker than 300 nm to avoid cracking.[1] However, some advanced techniques can enable thicker films:

- Thermal Cycling: Depositing a layer, annealing it at high temperatures (>1100 °C) to relieve stress, and then depositing the next layer. This process can be repeated to build up thicker films.
- Crack Barriers: A physical method involves creating trenches in the substrate before film deposition.[3][13] These trenches act as barriers that terminate the propagation of any cracks that might form at the wafer's edge, protecting the central device area.[2][3][14]

Q3: How do different deposition parameters affect film stress?

A: The relationship between deposition parameters and film stress is complex and interdependent.[9] The following diagram and table summarize the general trends for common CVD processes.





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Caption: Influence of key deposition parameters on film stress and outcome.

Data Summary: Parameter Effects on Film Stress

The following table summarizes quantitative and qualitative effects of key deposition parameters on the residual stress of **silicon nitride** films.



| Deposition Method | Parameter | Change | Effect on Stress | Typical Stress Range | Citation(s) |
|---|---------------------|--|---|----------------------------|-------------|
| PECVD | RF Frequency | Add Low Freq. (LF) to High Freq. (HF) | Shifts from Tensile to Compressive | +300 MPa to -300 MPa | [7][8] |
| SiH ₄ / NH ₃ Ratio | Increase | Shifts towards Compressive | -500 MPa to +700 MPa | [9] | |
| He Dilution | Increase He Flow | Shifts from Tensile to Compressive | +300 MPa to -300 MPa | [7] | - |
| RF Power | Increase | Can increase compressive stress | Varies with chemistry | [5][10] | |
| LPCVD | DCS / NH₃ Ratio | Increase (makes film Si-rich) | Shifts from High Tensile to Low Tensile | >1 GPa down to <100 MPa | [11][12] |
| Temperature | Increase | Reduces tensile stress | Varies | [11][13] | |

Experimental Protocols

Protocol 1: Measurement of Residual Film Stress via Wafer Curvature

This protocol describes the standard method for determining the average residual stress in a thin film using Stoney's equation.[15][16]

Objective: To quantify the residual stress (σ) of a deposited **silicon nitride** film.

Materials & Equipment:



- Substrate wafer (e.g., Silicon) with known mechanical properties.
- Deposition system (PECVD or LPCVD).
- Wafer curvature measurement tool (e.g., laser-based profilometer or multi-beam optical stress sensor - MOSS).[17]

Methodology:

- Initial Substrate Curvature Measurement:
 - Carefully clean the substrate wafer.
 - Measure the initial radius of curvature (R1) of the bare substrate. This establishes a baseline.
- Film Deposition:
 - Deposit the silicon nitride film of the desired thickness (tf) onto the substrate using the defined process recipe.
 - Allow the wafer to cool to room temperature in a controlled manner to minimize thermal stress effects.
- Final Substrate Curvature Measurement:
 - Measure the final radius of curvature (R2) of the wafer with the deposited film.
- Film Thickness Measurement:
 - Accurately measure the thickness of the deposited film (tf) using a suitable technique (e.g., ellipsometry).
- Stress Calculation (Stoney's Equation):
 - Calculate the average residual stress (σ) in the film using the Stoney equation, which is valid for films much thinner than the substrate:[16][18]



$$\sigma = [E_s / (6 * (1 - v_s))] * [t_s^2 / t_f] * [(1/R_2) - (1/R_1)]$$

- Where:
 - E_s is the Young's modulus of the substrate.
 - v₅ is the Poisson's ratio of the substrate.
 - t_s is the thickness of the substrate.
 - tf is the thickness of the film.
 - R₁ and R₂ are the initial and final radii of curvature, respectively.

Interpretation of Results:

- A positive value for σ indicates tensile stress.
- A negative value for σ indicates compressive stress.

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